molecular formula C10H13N3O2S B3868486 2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Cat. No. B3868486
M. Wt: 239.30 g/mol
InChI Key: ZDXRXNBOUIDUDC-UHFFFAOYSA-N
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Description

[1,3,4]Thiadiazolo[3,2-a]pyrimidines are a class of compounds that have been synthesized and characterized in various studies . They are known for their excellent activity in the synthesis of novel compounds .


Synthesis Analysis

The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidines has been achieved through a one-pot three-component fusion reaction. This involves substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .


Molecular Structure Analysis

The molecular structure of [1,3,4]thiadiazolo[3,2-a]pyrimidines has been characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

The chemical reactions involving [1,3,4]thiadiazolo[3,2-a]pyrimidines have been studied. For instance, the reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been investigated .

properties

IUPAC Name

2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-2-3-4-5-8-12-13-9(15)6-7(14)11-10(13)16-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXRXNBOUIDUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN2C(=O)CC(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 2
2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 3
2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 4
2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 5
2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
Reactant of Route 6
2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

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